
Mycophenolate mofetil
Overview
Description
- MPA is a natural compound produced by the fungus Penicillium brevicompactum.
- MMF is widely used in organ transplantation and autoimmune diseases due to its unique immunosuppressive properties and favorable safety profile .
Mycophenolate Mofetil (MMF): , also known by its trade name , is an ester derivative of .
Preparation Methods
- MMF is synthesized from MPA through esterification with 2-morpholinoethyl chloride.
- Industrial production involves chemical processes to achieve high purity and yield.
Chemical Reactions Analysis
- MMF does not undergo significant chemical reactions itself, but its active metabolite, MPA, plays a crucial role.
- MPA inhibits inosine monophosphate dehydrogenase (IMPDH), a key enzyme in de novo guanine nucleotide synthesis.
- This selective inhibition suppresses T and B lymphocyte proliferation and function.
- Common reagents and conditions are not directly associated with MMF but rather with MPA’s metabolism.
Scientific Research Applications
Pharmacology and Mechanism of Action
MMF is a prodrug that is metabolized to mycophenolic acid (MPA), which inhibits inosine monophosphate dehydrogenase (IMPDH). This inhibition disrupts the de novo synthesis pathway of purine nucleotides, particularly affecting lymphocytes, which are crucial for immune responses. By depleting guanosine and deoxyguanosine nucleotides, MMF effectively suppresses T and B cell proliferation, thereby reducing the production of immunoglobulins and modulating immune responses .
Organ Transplantation
MMF is widely used to prevent graft rejection in solid organ transplants, including kidney, heart, and liver transplants. It is typically administered in combination with other immunosuppressants like tacrolimus or cyclosporine.
- Efficacy : A study indicated that MMF exposure correlates with improved outcomes in transplant recipients, including lower rates of acute rejection and graft loss compared to calcineurin inhibitors alone .
- Dosage : The usual oral dosage ranges from 1.0 to 1.5 g/day, divided into two doses .
Autoimmune Diseases
MMF has shown promise in treating various autoimmune conditions:
- Systemic Lupus Erythematosus (SLE) : Recent clinical trials have demonstrated that MMF is superior to azathioprine in managing new-onset SLE, particularly in patients with high anti-dsDNA antibody titers but without major organ involvement. The treatment resulted in fewer relapses over a 24-month period .
- Lupus Nephritis : MMF is recommended for both induction and maintenance therapy in lupus nephritis patients. A multicenter study highlighted its safety and effectiveness, reporting significant improvements in renal function and remission rates .
Other Conditions
- Myasthenia Gravis : MMF has been utilized as a second-line treatment for myasthenia gravis, particularly in patients who do not respond adequately to corticosteroids .
- Vasculitis : It is also indicated for the management of various forms of vasculitis, where it helps reduce inflammation and immune-mediated damage .
Safety Profile
The safety profile of MMF is generally favorable; however, it can cause gastrointestinal disturbances, hematologic toxicity, and increased susceptibility to infections due to its immunosuppressive effects. Monitoring for adverse drug reactions (ADRs) is essential during treatment.
Comparative Efficacy
A systematic review comparing MMF with other immunosuppressants found that it offers comparable or superior efficacy in several contexts:
Case Studies
- Lupus Nephritis : A cohort study involving 150 patients treated with MMF for lupus nephritis reported a complete remission rate of 45% after six months, with significant improvements in renal function markers such as serum creatinine levels .
- SLE Management : In a randomized trial involving 200 patients with new-onset SLE treated with MMF versus azathioprine, the MMF group had a statistically significant reduction in disease activity scores at six months .
- Transplant Outcomes : A longitudinal study on kidney transplant recipients indicated that those receiving MMF had lower incidences of acute rejection episodes compared to those treated with traditional regimens lacking MMF .
Mechanism of Action
- MPA selectively inhibits lymphocyte proliferation by blocking guanine nucleotide synthesis.
- Unlike cyclosporine, MMF also suppresses EB virus-induced B cell proliferation, reducing lymphoma risk.
Comparison with Similar Compounds
- MMF’s uniqueness lies in its favorable safety profile compared to older immunosuppressants.
- Similar compounds include azathioprine, cyclosporine, and other immunosuppressants.
Biological Activity
Mycophenolate mofetil (MMF) is a widely used immunosuppressive agent primarily indicated for the prevention of organ transplant rejection. Its biological activity is primarily attributed to its active metabolite, mycophenolic acid (MPA), which exerts profound effects on the immune system. This article delves into the mechanisms of action, pharmacokinetics, clinical efficacy, and case studies highlighting MMF's biological activity.
MMF functions as a reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH) , a key enzyme in the de novo synthesis pathway of purine nucleotides. By inhibiting IMPDH, MMF selectively affects lymphocytes, particularly B and T cells, which are crucial for adaptive immune responses. This inhibition leads to:
- Reduced lymphocyte proliferation : MPA disrupts the synthesis of guanosine nucleotides necessary for DNA and RNA synthesis, thereby inhibiting the proliferation of activated lymphocytes.
- Decreased antibody production : The drug reduces the formation of antibodies that contribute to transplant rejection.
- Anti-inflammatory effects : MMF decreases the production of pro-inflammatory mediators by depleting tetrahydrobiopterin, which inhibits nitric oxide synthase activity and reduces peroxynitrite formation .
Pharmacokinetics
MMF is rapidly absorbed in the gastrointestinal tract, with peak plasma concentrations of MPA reached within 1–2 hours post-administration. The pharmacokinetic profile includes:
- Bioavailability : Approximately 94% after oral administration.
- Volume of distribution : MPA is extensively distributed in body tissues, with a volume of distribution around 3–5 L/kg.
- Metabolism : MMF is metabolized by liver carboxylesterases to MPA and further conjugated to inactive metabolites .
Clinical Efficacy
Numerous clinical trials have established MMF's efficacy in preventing transplant rejection. A pooled analysis from three phase III trials involving 1493 renal transplant recipients demonstrated:
- Graft survival rates : At one year, graft survival was 90.4% for patients receiving MMF compared to 87.6% for those on placebo or azathioprine.
- Reduced rejection episodes : The incidence of rejection was significantly lower in MMF-treated groups (19.8% and 16.5% for 2 g and 3 g doses respectively) compared to 40.8% in the control group .
Case Study 1: Severe Asthma Management
A case series involving 22 patients with severe treatment-resistant asthma highlighted MMF's potential beyond transplantation. Patients exhibited significant improvements in asthma control metrics after initiating MMF therapy:
- Mean age : 50.6 years
- Treatment duration : Median dose was 2000 mg/day, with some patients experiencing dramatic improvements in quality of life and reduced exacerbation frequency .
Case Study 2: Scleroderma Treatment
In a patient with diffuse cutaneous systemic sclerosis (dcSSc), MMF was initiated at a dose of 2 g daily. Over eight months, there was a remarkable regression in skin tightness and improvement in joint symptoms:
- Modified Rodnan skin score (mRSS) : Decreased from 27/51 to 8/51.
- Additional benefits : Improved quality of life and reduced need for corticosteroids .
Summary of Biological Activity
The biological activity of this compound underscores its role as an effective immunosuppressant with applications beyond organ transplantation. Its ability to inhibit lymphocyte proliferation and modulate immune responses has led to successful outcomes in various clinical settings.
Parameter | Value/Description |
---|---|
Mechanism | IMPDH inhibition |
Bioavailability | ~94% |
Peak Plasma Concentration | 1–2 hours post-dose |
Graft Survival Rate (1 year) | ~90% |
Common Side Effects | Gastrointestinal disturbances |
Q & A
Basic Research Questions
Q. What is the mechanism of action of mycophenolate mofetil (MMF) in immunosuppression, and how is this evaluated in preclinical models?
- MMF is a prodrug of mycophenolic acid (MPA), which selectively inhibits inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo purine synthesis pathway critical for lymphocyte proliferation. Researchers typically validate this mechanism using in vitro assays (e.g., IMPDH activity inhibition in peripheral blood mononuclear cells) and in vivo models (e.g., rodent cardiac or renal allograft rejection studies) .
Q. What are the standard dosing protocols for MMF in clinical trials for autoimmune diseases, and how are these optimized?
- Common dosing ranges from 1.5–3 g/day in adults, adjusted based on renal function (e.g., reduced dose if eGFR <25 mL/min). Optimization involves therapeutic drug monitoring (TDM) of MPA plasma levels (target trough: 1–3.5 µg/mL) and dose titration to balance efficacy with adverse effects like gastrointestinal toxicity or cytopenias .
Q. What are the most frequently reported adverse events in MMF trials, and how are they monitored?
- Key adverse events include gastrointestinal disturbances (e.g., diarrhea, nausea), hematologic toxicity (e.g., leukopenia), and infections (e.g., cytomegalovirus). Monitoring protocols require baseline and periodic full blood counts, liver/kidney function tests, and viral screening (e.g., hepatitis B/C, Epstein-Barr virus) .
Q. How is MMF’s efficacy quantified in autoimmune conditions like immune thrombocytopenic purpura (ITP)?
- Efficacy is assessed through composite endpoints: platelet count normalization (≥100 ×10⁹/L), reduced bleeding events, and corticosteroid dose reduction. Meta-analyses often pool response rates and adverse events using standardized data extraction sheets, accounting for study design heterogeneity .
Advanced Research Questions
Q. How can researchers address heterogeneity in treatment response when synthesizing MMF trial data (e.g., meta-analyses)?
- Statistical methods include subgroup analyses (e.g., by ethnicity, renal function), meta-regression to identify covariates (e.g., dose, concomitant immunosuppressants), and sensitivity analyses excluding high-risk-of-bias studies. Tools like PRISMA guidelines and random-effects models account for variability .
Q. What experimental designs are effective for comparing MMF with other immunosuppressants (e.g., methotrexate) in graft-versus-host disease (GVHD)?
- Randomized controlled trials (RCTs) with blinded outcome assessment are ideal. For example, in allo-HCT patients, primary endpoints include acute GVHD incidence (Grades II–IV), while secondary endpoints track relapse rates, non-relapse mortality, and infection risks. Stratification by calcineurin inhibitor type (cyclosporine vs. tacrolimus) reduces confounding .
Q. How can pharmacokinetic variability in MMF exposure be mitigated in clinical studies?
- Strategies include:
- Validated HPLC or LC-MS/MS methods for MPA quantification in plasma .
- Population pharmacokinetic modeling to identify covariates (e.g., albumin levels, drug interactions) .
- Fixed-dose adjustments based on therapeutic drug monitoring (TDM) and pharmacodynamic markers (e.g., IMPDH activity) .
Q. What methodological approaches minimize bias in trials evaluating MMF for oral lichen planus?
- Use double-blind designs with active comparators (e.g., triamcinolone acetonide). Standardized outcome measures like Visual Analog Scale (VAS) for pain and MOMI scale for mucosal healing reduce observer bias. Randomization and allocation concealment are critical to avoid selection bias .
Q. How do researchers analyze contradictory findings in MMF’s role in preventing chronic kidney allograft rejection?
- Conflicting results (e.g., graft survival vs. acute rejection rates) are reconciled by analyzing trial duration, patient demographics (e.g., African-Americans show higher rejection post-steroid withdrawal), and immunosuppressive combinations. Long-term registry data and mixed-effects Cox models assess time-dependent outcomes .
Q. What are the best practices for monitoring long-term safety in MMF-treated transplant cohorts?
- Extended follow-up protocols include:
- Annual skin cancer screening (MMF increases UV sensitivity) .
- Regular renal function tests (eGFR, proteinuria) and infection surveillance (e.g., BK virus, HPV).
- Pregnancy prevention programs due to teratogenicity (Category D) .
Q. Methodological Tables
Table 1: Key Outcomes from Meta-Analyses of MMF in Autoimmune Diseases
Table 2: Monitoring Parameters for MMF Clinical Trials
Parameter | Baseline | Frequency | Threshold for Intervention |
---|---|---|---|
Hemoglobin | Yes | Monthly | <8 g/dL (dose reduction) |
Neutrophil Count | Yes | Biweekly | <1.5 ×10³/µL (hold dose) |
MPA Trough Level | No | Weekly | <1 µg/mL (dose increase) |
CMV PCR | Yes | Quarterly | Positive (initiate antivirals) |
Q. Key Considerations for Researchers
- Data Contradictions : Address heterogeneity via pre-specified subgroup analyses and transparent reporting of confounders (e.g., steroid tapering protocols in transplant trials) .
- Ethnic Variability : African-Americans exhibit higher rejection rates post-MMF monotherapy; consider combination therapies or dose escalation .
- Long-Term Risks : Prioritize registries for rare outcomes (e.g., pure red cell aplasia, hypogammaglobulinemia) .
Properties
IUPAC Name |
2-morpholin-4-ylethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGDFNSFWBGLEC-SYZQJQIISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023340 | |
Record name | Mycophenolate mofetil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Mycophenolate mofetil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014826 | |
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Boiling Point |
637.6±55.0 | |
Record name | Mycophenolate mofetil | |
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Solubility |
Freely soluble in acetone, soluble in methanol, and sparingly soluble in ethanol, In water, 43 mg/L at pH 7.4, temp not specified, 9.50e-02 g/L | |
Record name | Mycophenolate mofetil | |
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Record name | Mycophenolate mofetil | |
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URL | http://www.hmdb.ca/metabolites/HMDB0014826 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
The active metabolite of mycophenolate, mycophenolic acid, prevents T-cell and B-cell proliferation and the production of cytotoxic T-cells and antibodies. Lymphocyte and monocyte adhesion to endothelial cells of blood vessels that normally part of inflammation is prevented via the glycosylation of cell adhesion molecules by MPA. MPA inhibits de novo purine biosynthesis (that promotes immune cell proliferation) by inhibiting inosine 5’-monophosphate dehydrogenase enzyme (IMPDH), with a preferential inhibition of IMPDH II. IMPDH normally transforms inosine monophosphate (IMP) to xanthine monophosphate (XMP), a metabolite contributing to the production of guanosine triphosphate (GTP). GTP is an important molecule for the synthesis of ribonucleic acid (RNA), deoxyribonucleic acid (DNA), and protein. As a result of the above cascade of effects, mycophenolate mofetil reduces de-novo production of guanosine nucleotides, interfering with the synthesis of DNA, RNA, and protein required for immune cell production. Further contributing to the above anti-inflammatory effects, MMF depletes tetrahydrobiopterin, causing the decreased function of inducible nitric oxide synthase enzyme, in turn decreasing the production of peroxynitrite, a molecule that promotes inflammation., As a potent, selective, noncompetitive, and reversible, inhibitor of inosine monophosphate dehydrogenase (IMPDH), mycophenolic acid (MPA), the active metabolite /of mycophenolate mofetil/, inhibits the de novo synthesis pathway of guanosine nucleotides without being incorporated into DNA. Because T and B lymphocytes are critically dependent for their proliferation on de novo synthesis of purines, while other cell types can utilize salvage pathways, MPA has potent cytostatic effects on lymphocytes. MPA inhibit proliferative responses of T and B lymphocytes to both mitogenic and allospecific stimulation. The addition of guanosine or deoxyguanosine reverses the cytostatic effects of MPA on lymphocytes. MPA also suppresses antibody formation by B lymphocytes. MPA prevents the glycosylation of lymphocytes and monocyte glycoproteins that are involved in intercellular adhesion of these cells to endothelial cells, and may inhibit recruitment of leukocytes into sites of inflammation and graft rejection. Mycophenolate mofetil dose not inhibit the early events in the activation of human peripheral blood mononuclear cells, such as the production of interleukin-1 and interleukin-2, but does block the coupling of these events to DNA synthesis and proliferation. | |
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Color/Form |
White to off-white crystalline powder | |
CAS No. |
128794-94-5, 115007-34-6 | |
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Record name | 2-(morpholin-4-yl)ethyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
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Melting Point |
93-94, 93-94 °C | |
Record name | Mycophenolate mofetil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00688 | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.